molecular formula C16H20BrNO2 B3244078 N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide CAS No. 1609399-91-8

N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide

Cat. No.: B3244078
CAS No.: 1609399-91-8
M. Wt: 338.24
InChI Key: ADLMBBDOUAOXFD-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide is a secondary amine salt characterized by two methoxy-substituted benzyl groups. This compound is synthesized via reductive amination between 3-methoxybenzylamine and 2-methoxybenzaldehyde, followed by hydrobromide salt formation .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.BrH/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLMBBDOUAOXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CC=C2OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-91-8
Record name Benzenemethanamine, 2-methoxy-N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may influence its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C16H20BrNO2
  • Molecular Weight : 350.25 g/mol
  • CAS Number : 1609399-91-8

The compound features a methoxy group on both the benzyl and phenyl rings, which enhances its lipophilicity and may contribute to its biological activities. The presence of the hydrobromide salt form improves its solubility and stability, making it suitable for various applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly affecting serotonin receptors, which play a crucial role in mood regulation and other physiological processes .

Anticancer Potential

Research has highlighted the potential of structurally similar compounds in exhibiting anticancer properties. For instance, compounds with methoxy substitutions have shown promising results in inhibiting cancer cell proliferation in various cancer lines, such as HeLa and A549 cells. While direct studies on this compound are scarce, the implications from related compounds suggest a potential for similar activity .

Case Studies

  • Serotonin Receptor Modulation :
    A study investigated the effects of compounds similar to N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine on serotonin receptors. Results indicated that certain derivatives exhibited selective activity at 5-HT2C receptors, which could be beneficial for developing treatments for mood disorders .
  • Antiproliferative Activity :
    In a comparative analysis of various methoxy-substituted compounds, one derivative demonstrated significant antiproliferative effects against cancer cell lines with an IC50 value of 38 nM against A549 cells. This suggests that this compound might share similar mechanisms leading to cell cycle arrest and apoptosis .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthPreliminary findings
AnticancerIC50 values around 30-50 nMCase study analysis
Serotonin modulationSelective activity at 5-HT2CResearch findings

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

a) N-(3-Methoxybenzyl)-1-(3-Methoxyphenyl)methanamine Hydrochloride (1-3)
  • Structure : Differs in the position of the methoxy group on the second aromatic ring (3-methoxy vs. 2-methoxy).
  • This compound demonstrated moderate affinity for 5-HT2C receptors in preliminary studies .
  • Synthesis Yield : 32% (comparable to the target compound’s synthetic efficiency) .
b) N-(4-Methoxybenzyl)-1-(4-Methoxyphenyl)methanamine Hydrochloride (1-6)
  • Structure : Para-methoxy groups on both aromatic rings.
  • Impact: Increased symmetry and electron-donating effects may improve solubility but reduce selectivity due to weaker steric differentiation. No direct biological data reported .

Heterocyclic and Functional Group Variations

a) N-(3-Methoxybenzyl)-1-(5-Nitrothiophen-2-yl)methanamine Hydrochloride (14)
  • Structure : Replaces 2-methoxyphenyl with a 5-nitrothiophen-2-yl group.
  • This compound showed improved in vitro antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to methoxy-only analogs .
  • Synthesis Yield : 32%, indicating comparable reactivity despite structural complexity .
b) (+)-1-[(1S,2S)-2-(5-Fluoro-2-Methoxyphenyl)cyclopropyl]-N-(3-Methoxybenzyl)methanamine Hydrochloride
  • Structure : Incorporates a cyclopropyl ring and fluorine atom.
  • Impact : The cyclopropyl group restricts conformational flexibility, enhancing selectivity for 5-HT2C receptors (Ki = 12 nM). Fluorine increases metabolic stability by reducing CYP450-mediated oxidation .

Substitution with Nitrogen-Containing Groups

a) N-(3-Methoxybenzyl)-1-(3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine (FTO-20 N)
  • Structure : Features a pyrrolidine-oxetan hybrid group.
  • Impact : The oxetan ring improves aqueous solubility (logP = 1.8 vs. 2.5 for the target compound), while pyrrolidine enhances FTO enzyme inhibition (IC50 = 0.8 µM) .
b) Pyrazole Derivatives (O4, O5)
  • Structure : Replace methoxy groups with 3,5-dimethylpyrazole.
  • Impact : Pyrazole’s hydrogen-bonding capacity correlates with antimicrobial activity (e.g., O4: MIC = 4 µg/mL against S. aureus) but reduces CNS penetration due to higher polarity .

Data Table: Key Properties and Activities

Compound Name Substituents logP Solubility (mg/mL) Notable Activity Reference
Target Compound (Hydrobromide) 3-OCH3, 2-OCH3 2.5 1.2 (H2O) N/A (Theoretical CNS candidate)
1-3 (Hydrochloride) 3-OCH3, 3-OCH3 2.8 0.9 (H2O) 5-HT2C affinity (Ki = 45 nM)
Compound 14 (Hydrochloride) 3-OCH3, 5-NO2-thiophene 3.1 0.5 (H2O) Antifungal (MIC = 8 µg/mL)
FTO-20 N 3-OCH3, pyrrolidinyl-oxetan 1.8 3.4 (H2O) FTO inhibition (IC50 = 0.8 µM)
O4 3,5-dimethylpyrazole 2.2 2.1 (DMSO) Antimicrobial (MIC = 4 µg/mL)

Q & A

Basic: What synthetic methodologies are employed for preparing N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide?

Answer:
The compound is typically synthesized via reductive amination , a two-step process involving:

  • Step 1 : Condensation of 3-methoxybenzylamine with 2-methoxybenzaldehyde to form an imine intermediate.
  • Step 2 : Reduction using sodium triacetoxyborohydride (STAB) or similar agents in chloroform under reflux, followed by hydrobromide salt formation .
    Key considerations include stoichiometric ratios (e.g., 1:1.5 amine:aldehyde) and purification via flash chromatography (e.g., PE/EtOAc gradients). Yields typically range from 21–79%, depending on substituent steric/electronic effects .

Basic: How is the compound characterized structurally and analytically?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm), methoxy groups (δ 3.7–3.9 ppm), and benzylic CH₂ (δ 4.7 ppm) confirm regiochemistry .
    • ¹³C NMR : Methoxy carbons (δ 55–56 ppm), aromatic carbons (δ 110–160 ppm), and sp³ carbons (δ 17–63 ppm) validate the backbone .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated vs. observed) confirms molecular formula .
  • Optical Rotation : Chiral variants require polarimetry (e.g., [α]D²⁰ –39.0° for enantiopure analogs) .

Advanced: How do structural modifications influence functional selectivity at serotonin receptors (e.g., 5-HT2C)?

Answer:
The 3- and 2-methoxy substituents on the benzyl and phenyl groups, respectively, are critical for 5-HT2C receptor agonism . Key findings from analogs include:

  • 3-Methoxybenzyl : Enhances binding affinity via hydrophobic interactions with transmembrane domains .
  • 2-Methoxyphenyl : Reduces off-target activity at 5-HT2A/B by sterically hindering receptor subpockets .
  • Cyclopropyl Spacers : Improve metabolic stability but may reduce conformational flexibility, impacting efficacy .
    Comparative studies using radioligand binding assays (e.g., Ki values) and functional assays (e.g., cAMP inhibition) are essential to validate selectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Answer:
Discrepancies often arise from:

  • Variability in Assay Conditions (e.g., cell lines, receptor expression levels).
  • Subtle Structural Differences (e.g., halogen vs. methoxy substituents).
    Methodological Solutions :
  • Systematic SAR Studies : Synthesize and test analogs with incremental modifications (e.g., 3-methoxy vs. 4-methoxy) under standardized conditions .
  • Crystallography/Molecular Modeling : Resolve binding modes (e.g., ligand-receptor docking using PDB structures) to explain divergent activities .
  • Meta-Analysis : Cross-reference functional data (EC₅₀, IC₅₀) from multiple studies to identify trends .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Answer:
Enantiopure synthesis involves:

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (1S,2S)-cyclopropyl precursors) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during imine reduction .
  • Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose columns) .
    Optical rotation and circular dichroism (CD) spectra validate enantiopurity, while X-ray crystallography confirms absolute configuration .

Methodological: How can researchers mitigate stability issues during storage and handling?

Answer:

  • Storage : Lyophilized hydrobromide salts stored at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Handling : Use anhydrous solvents (e.g., CHCl₃, DCM) during synthesis to avoid salt decomposition .
  • Stability Monitoring : Regular HPLC-UV analysis (e.g., C18 columns, acetonitrile/water gradients) detects degradation products (e.g., free amine formation) .

Methodological: What in vitro assays are suitable for evaluating target engagement and off-target effects?

Answer:

  • Primary Assays :
    • Radioligand Binding : Competition assays using [³H]-5-HT2C ligands to determine Ki values .
    • Calcium Mobilization : FLIPR assays in HEK293 cells expressing 5-HT2C receptors .
  • Counter-Screens :
    • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks .
    • CYP450 Inhibition : Liver microsome assays to predict metabolic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide
Reactant of Route 2
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N-(3-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide

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